

An In-Depth Technical Guide to the Molecular Structure of 3,5-Dinitrobenzohydrazide

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Compound of Interest

Compound Name: 3,5-Dinitrobenzohydrazide

Cat. No.: B182385

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Abstract

3,5-Dinitrobenzohydrazide is an organic compound characterized by a benzene ring functionalized with two nitro groups and a hydrazide moiety. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented in a clear, tabular format. Furthermore, this document explores the compound's relevance as a versatile scaffold in the development of novel therapeutic agents, particularly in the context of antituberculosis drug discovery.

Molecular Structure and Physicochemical Properties

3,5-Dinitrobenzohydrazide, with the chemical formula $C_7H_6N_4O_5$, is a derivative of benzoic acid. The core of the molecule is a phenyl ring, with a carbohydrazide group ($-CONHNH_2$) attached. Two nitro groups ($-NO_2$) are substituted at the meta-positions (3 and 5) relative to the hydrazide group. This substitution pattern significantly influences the molecule's electronic properties and reactivity.

The IUPAC name for this compound is **3,5-dinitrobenzohydrazide**. It is also commonly referred to as 3,5-Dinitrobenzhydrazide or 3,5-dinitrobenzoylhydrazine.

Physicochemical Data

Key quantitative and identifying data for **3,5-Dinitrobenzohydrazide** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ N ₄ O ₅	
Molecular Weight	226.15 g/mol	
CAS Number	2900-63-2	
IUPAC Name	3,5-dinitrobenzohydrazide	
Canonical SMILES	C1=C(C=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])C(=O)NN	
InChI Key	IJPILVRNBBRSO-UHFFFAOYSA-N	

Synthesis and Characterization

The synthesis of **3,5-Dinitrobenzohydrazide** is typically achieved through the reaction of a 3,5-dinitrobenzoic acid derivative with hydrazine. A common laboratory-scale protocol involves the conversion of 3,5-dinitrobenzoic acid to its more reactive acid chloride, followed by reaction with hydrazine hydrate.

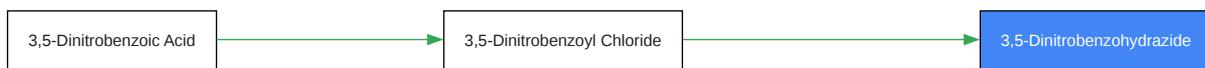
Experimental Protocols

This protocol describes a representative synthesis starting from 3,5-dinitrobenzoic acid.

- Acid Chloride Formation: In a dry round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3,5-dinitrobenzoic acid in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of N,N-dimethylformamide (DMF).
- Reflux: Heat the mixture to reflux gently for 2-3 hours. The reaction is complete when the solid has dissolved and gas evolution (SO₂ and HCl) has ceased.

- Removal of Excess Reagent: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3,5-dinitrobenzoyl chloride can be used directly in the next step.
- Hydrazinolysis: Dissolve the crude 3,5-dinitrobenzoyl chloride in a suitable dry solvent (e.g., tetrahydrofuran). Cool the solution in an ice bath.
- Addition of Hydrazine: Slowly add a slight excess of hydrazine hydrate, dissolved in the same solvent, to the cooled solution with vigorous stirring. A precipitate will form immediately.
- Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Isolation and Purification: Filter the solid product and wash it with cold water to remove hydrazine hydrochloride. The crude **3,5-Dinitrobenzohydrazide** can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

The overall synthesis workflow is depicted in the diagram below.



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Caption: Workflow for the synthesis of **3,5-Dinitrobenzohydrazide**.

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra are recorded on a standard NMR spectrometer (e.g., 60 MHz). The sample is typically dissolved in a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).
- Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk.

- Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). Electron ionization (EI) is a common method for generating ions. The resulting spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Spectroscopic Data Summary

The structural identity and purity of synthesized **3,5-Dinitrobenzohydrazide** are confirmed by various spectroscopic techniques. The key data from these analyses are summarized below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3,5-Dinitrobenzohydrazide** is characterized by distinct signals corresponding to the aromatic protons and the hydrazide group protons. Due to the symmetrical substitution on the benzene ring, the two protons at positions 2 and 6 are chemically equivalent, as is the proton at position 4.

Chemical Shift (δ ppm)	Multiplicity	Assignment
~9.0	Doublet (d)	2 x Ar-H (H-2, H-6)
~8.9	Triplet (t)	1 x Ar-H (H-4)
Exchangeable	Broad Singlet	-CO-NH-NH ₂

Note: The exact chemical shifts of the -NH and -NH₂ protons are variable and depend on the solvent, concentration, and temperature.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The analysis is based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group Assignment
3300 - 3400	N-H Stretching	Hydrazide (-NH ₂)
3200 - 3300	N-H Stretching	Hydrazide (-CONH-)
~1660	C=O Stretching (Amide I)	Carbonyl (-C=O)
1530 - 1560	Asymmetric N=O Stretching	Nitro (-NO ₂)
1340 - 1370	Symmetric N=O Stretching	Nitro (-NO ₂)
~1600, ~1475	C=C Stretching	Aromatic Ring

Mass Spectrometry (MS)

The mass spectrum of **3,5-Dinitrobenzohydrazide** shows a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions resulting from the cleavage of specific bonds.

Mass-to-Charge Ratio (m/z)	Proposed Fragment
226	[M] ⁺ (Molecular Ion)
195	[M - NHNH ₂] ⁺
149	[M - NHNH ₂ - NO ₂] ⁺

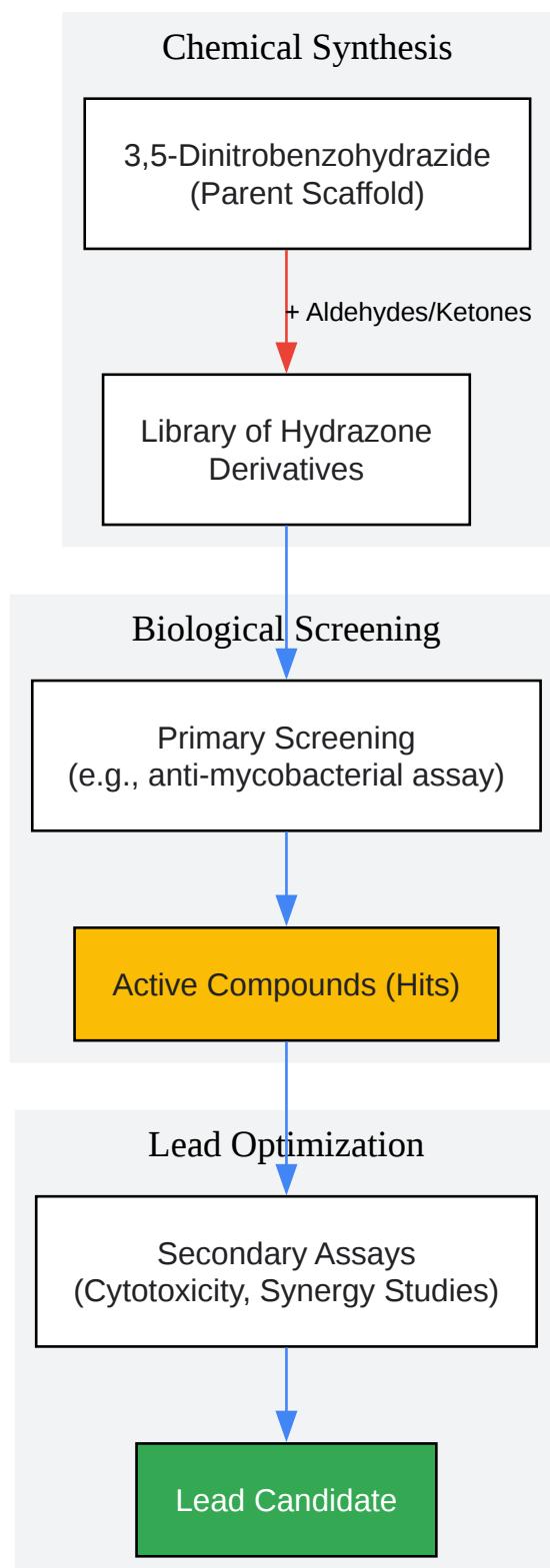
Biological Relevance and Applications in Drug Development

While **3,5-Dinitrobenzohydrazide** itself is primarily a chemical intermediate, the benzohydrazide scaffold is of significant interest to drug development professionals. Benzohydrazide derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Of particular note is the use of **3,5-Dinitrobenzohydrazide** as a precursor for synthesizing 3,5-dinitrobenzoylhydrazone derivatives. These derivatives have been investigated as potential

antituberculosis agents. The general workflow for this drug discovery process involves synthesizing a library of compounds from the parent hydrazide and screening them for biological activity.

The diagram below illustrates a typical workflow for developing new drug candidates from a lead scaffold like **3,5-Dinitrobenzohydrazide**.

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